(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
KOS-1803 undergoes various chemical reactions, including:
Oxidation: KOS-1803 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on KOS-1803.
Substitution: Substitution reactions can introduce different substituents onto the KOS-1803 molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents
Scientific Research Applications
It has shown significant antitumor activity in various preclinical models, including breast, lung, prostate, and colorectal carcinoma . KOS-1803 stabilizes microtubules, disrupting cell division and promoting apoptosis in cancer cells . It has also demonstrated efficacy against drug-resistant tumor cells, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Mechanism of Action
KOS-1803 exerts its effects by stabilizing microtubules, similar to paclitaxel . It binds to the tubulin subunits in microtubules, preventing their depolymerization and disrupting the normal dynamics of microtubule assembly and disassembly . This disruption leads to cell cycle arrest and apoptosis in cancer cells . KOS-1803 has shown higher potency and better pharmacokinetic properties compared to earlier epothilone derivatives .
Comparison with Similar Compounds
KOS-1803 is compared with other epothilone derivatives, such as paclitaxel and ixabepilone . Unlike paclitaxel, KOS-1803 has improved water solubility and bioavailability, making it more suitable for clinical use . Compared to ixabepilone, KOS-1803 has shown higher potency and better efficacy in preclinical models . Other similar compounds include dehydelone and dEpoB, which are earlier generations of epothilone derivatives .
KOS-1803’s unique properties, such as its improved pharmacokinetic profile and efficacy against drug-resistant tumors, make it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C27H36F3NO6 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione |
InChI |
InChI=1S/C27H36F3NO6/c1-15-8-7-9-19(27(28,29)30)10-11-21(16(2)12-20-13-17(3)37-31-20)36-23(33)14-22(32)26(5,6)25(35)18(4)24(15)34/h7-8,10,12-13,15,18,21-22,24,32,34H,9,11,14H2,1-6H3/b8-7+,16-12+,19-10+/t15-,18+,21-,22-,24-/m0/s1 |
InChI Key |
DNCHSYUWCVTLJJ-PHNYORQKSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=NOC(=C2)C)/C)/C(F)(F)F |
SMILES |
O=C(C[C@H](O)C1(C)C)O[C@H](/C(C)=C/C2=NOC(C)=C2)C/C=C(C(F)(F)F)\C/C=C/[C@H](C)[C@H](O)[C@@H](C)C1=O |
Canonical SMILES |
CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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